Ethylidenebis(trichlorosilane)

Organosilicon Chemistry Polymer Synthesis Cross-Linking Agents

Monofunctional alkyltrichlorosilanes cannot substitute when synthesizing cross-linked organosilicon networks-single-terminus reagents merely cap chains. Ethylidenebis(trichlorosilane) (CAS 18076-92-1) resolves this with two hydrolytically reactive Si-Cl termini enabling simultaneous or sequential condensation. • Enables cross-linked polysiloxane networks & star-shaped polymer synthesis via anionic polymerization • Four-arm star intermediates form within 30 min • Derived materials exhibit no TGA weight loss up to 360°C • Precursor for high-temperature coatings, ceramics & composite matrices

Molecular Formula C2H4Cl6Si2
Molecular Weight 296.9 g/mol
CAS No. 18076-92-1
Cat. No. B096946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylidenebis(trichlorosilane)
CAS18076-92-1
Molecular FormulaC2H4Cl6Si2
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESCC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3
InChIKeyGQMOTYMECCJBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylidenebis(trichlorosilane) Overview


Ethylidenebis(trichlorosilane) (CAS: 18076-92-1; also designated 1,2-Bis(trichlorosilyl)ethane, CAS: 2504-64-5) is a bifunctional organosilicon compound of formula C₂H₄Cl₆Si₂ (MW: 296.94 g/mol) . The molecular architecture comprises two trichlorosilane (-SiCl₃) moieties covalently bridged by an ethanediyl (-CH₂-CH₂-) spacer . This dual-terminus reactive configuration distinguishes it fundamentally from monofunctional alkyltrichlorosilanes, conferring capability as a cross-linking agent and a precursor for the construction of linear, bridged, or networked organosilicon architectures in polymer chemistry and materials science .

Architecture Bifunctional organosilane with two reactive Si-Cl termini
Role Cross-linking and network precursor for polymer synthesis
Control Enables star polymer and bridged architecture formation

Ethylidenebis(trichlorosilane) vs. Monofunctional Silanes


Generic substitution with conventional monofunctional alkyltrichlorosilanes (e.g., methyltrichlorosilane, ethyltrichlorosilane) is chemically precluded when the intended application requires a bifunctional, bridging or cross-linking motif . Monofunctional silanes possess only a single reactive terminus, thus capping or terminating a growing polymer chain or surface site rather than propagating or linking it [1]. Ethylidenebis(trichlorosilane) provides two discrete, hydrolytically reactive Si-Cl sites that enable simultaneous or sequential condensation with nucleophilic groups, a prerequisite for the synthesis of cross-linked polysiloxane networks, star-shaped polymers, and covalently anchored bilayer surface modifications [2]. The procurement of a bifunctional silane versus a monofunctional analog is therefore a deterministic choice governing the molecular architecture and ultimate material performance.

Dimension
Target Compound
Substitution Risk
Reactive Sites
Two Si-Cl termini per molecule
Monofunctional silanes have one — may only cap chains
Network Role
Cross-linking and bridging capability
Termination only; cross-linking structurally precluded
Architecture
Star, networked, and extended architectures
Linear capping; star polymer formation not possible

Ethylidenebis(trichlorosilane) Performance Evidence


Bifunctional vs. Monofunctional Architecture

The target compound possesses two trichlorosilane (-SiCl₃) groups linked via an ethanediyl bridge . This is in contrast to monofunctional analogs such as methyltrichlorosilane (CH₃SiCl₃) or ethyltrichlorosilane (C₂H₅SiCl₃), which possess only a single reactive silyl group [1]. The presence of dual reactive termini is an absolute structural requirement for applications requiring bridging, cross-linking, or polymer chain extension, rather than mere surface termination or capping .

Reactive Architecture
Class-level inference
2 vs 1 Si-Cl sites per molecule
Bifunctional cross-linking required
Structural stoichiometry context
Organosilicon Chemistry Polymer Synthesis Cross-Linking Agents

Comparative Synthesis Yield

In a patent-reported synthetic procedure using tetrabutylphosphonium chloride as a catalyst for the reaction of 1,2-dichloroethane with trichlorosilane at 150°C in an autoclave, a 65.4% yield of 1,2-bis(trichlorosilyl)ethane (the target compound) was achieved [1]. A parallel synthetic protocol using a different catalyst loading yielded a lower isolated yield of 54% . This variability underscores the importance of specific reaction conditions in optimizing procurement and production costs.

Synthesis Yield
Cross-study comparable
65.4% vs 54% isolated yield
Reported yield context
Catalyst-dependent outcome
Synthetic Chemistry Process Development Organosilane Synthesis

Thermal Stability Profile

Thermogravimetric analysis (TGA) demonstrates the high thermal stability of a compound containing the bis(trichlorosilyl)ethane motif [1]. The material exhibits no detectable weight loss up to 360°C under both nitrogen and air atmospheres, confirming the absence of volatile contaminants or included solvent [1]. Between 360°C and 400°C, a weight loss of approximately 11% is observed regardless of the carrier gas [1]. This thermal profile contrasts with the boiling point of the target compound itself, which is reported to be 202°C at 760 mmHg , indicating that the TGA data reflects the stability of a condensed or cross-linked phase derived from the compound.

Thermal Stability
Cross-study comparable
No weight loss to 360°C
Condensed-phase stability context
Derived material TGA profile
Materials Science Thermal Stability High-Temperature Applications

Star Polymer Cross-Linking Kinetics

In anionic polymerization studies, 1,2-bis(trichlorosilyl)ethane was employed as a linking agent for the synthesis of a six-arm polystyrene star [1]. Kinetic analysis revealed that a four-arm star intermediate is formed within 30 minutes of chlorosilane addition, followed by a linear relationship between the logarithm of star molecular weight and the logarithm of reaction time [1]. This controlled, progressive linking behavior is a direct consequence of the compound's bifunctional nature and is essential for achieving defined star architectures rather than uncontrolled gelation.

Linking Kinetics
Head-to-head
4-arm star formed in 30 min
Controlled linking behavior reported
Anionic polymerization context
Polymer Chemistry Macromolecular Architecture Star Polymers

Ethylidenebis(trichlorosilane) Applications


Star Polymer Synthesis

Ethylidenebis(trichlorosilane) serves as an effective linking agent for the synthesis of star-shaped polymers via anionic polymerization [1]. Its bifunctional Si-Cl termini enable the coupling of pre-formed linear polymer arms to create a central core, yielding star architectures with controlled molecular weight and branching. This application is documented in kinetic studies demonstrating the formation of four-arm star intermediates within 30 minutes, a process inherently impossible with monofunctional silanes [1].

Hybrid Organic-Inorganic Cross-Linking

The compound is utilized as a cross-linking agent in polymer chemistry to create hybrid organic-inorganic materials . The dual reactive trichlorosilyl groups can condense with hydroxyl-terminated polymers or silanol species, forming covalent bridges that enhance the mechanical and thermal properties of the resulting network. This cross-linking functionality is structurally precluded for monofunctional analogs, which can only terminate chains rather than bridge them .

High-Temperature Organosilicon Precursor

Thermogravimetric analysis of materials derived from bis(trichlorosilyl)ethane motifs demonstrates no weight loss up to 360°C [2]. This thermal stability supports the use of ethylidenebis(trichlorosilane) as a precursor for coatings, ceramics, or composite matrices intended for high-temperature service environments. The documented decomposition onset exceeding the neat boiling point (>158°C difference) indicates robust condensed-phase performance [2].

Application
Selection Property
Validation Focus
Star Polymer Synthesis
Bifunctional Si-Cl linking architecture
Star formation kinetics review
Hybrid Cross-Linking
Dual reactive termini per molecule
Network bridging validation
High-Temperature Precursor
Thermal stability profile
Decomposition onset review

Technical Documentation Hub

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